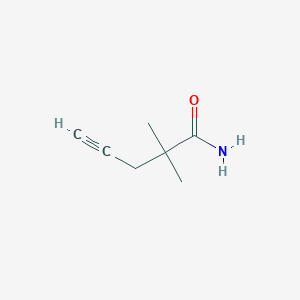![molecular formula C20H22Cl2N2O4 B14000836 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid CAS No. 20807-44-7](/img/structure/B14000836.png)
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are often associated with alkylating agents used in chemotherapy. The compound’s structure includes a benzoic acid moiety, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-[bis(2-chloroethyl)amino]benzoic acid as an intermediate. This intermediate is then subjected to condensation reactions with appropriate reagents to introduce the dimethoxyphenyl and methylidene groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, condensation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This property is primarily due to the presence of bis(2-chloroethyl)amino groups, which can alkylate DNA and proteins, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-chloroethyl)amino]benzoic acid: Shares the bis(2-chloroethyl)amino group but lacks the dimethoxyphenyl and methylidene groups.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with similar alkylating properties but different structural features.
Uniqueness
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethoxyphenyl and methylidene groups enhances its potential as a multifunctional agent in various applications .
Properties
CAS No. |
20807-44-7 |
|---|---|
Molecular Formula |
C20H22Cl2N2O4 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-27-18-12-17(24(9-7-21)10-8-22)19(28-2)11-14(18)13-23-16-6-4-3-5-15(16)20(25)26/h3-6,11-13H,7-10H2,1-2H3,(H,25,26) |
InChI Key |
FXNPLWOMAUFHNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=CC=C2C(=O)O)OC)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)

![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)








![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
